N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate is a complex organic compound. It is characterized by the presence of a methyl group, a dihydroxyphenyl group, and a tolyl group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the core structure: This might involve the alkylation of a dihydroxyphenyl compound with a tolyl group.
Methylation: Introduction of the methyl group through methylation reactions.
Hydrobromide salt formation: The final step often involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Batch reactors: for controlled synthesis.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Affecting biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(3,4-dihydroxyphenyl)ethylamine: Lacks the tolyl group.
2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine: Lacks the methyl group.
N-Methyl-1-(4-tolyl)ethylamine: Lacks the dihydroxyphenyl group.
Uniqueness
N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
87203-74-5 |
---|---|
Molecular Formula |
C16H20BrNO2 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
4-[2-(methylamino)-2-(4-methylphenyl)ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C16H19NO2.BrH/c1-11-3-6-13(7-4-11)14(17-2)9-12-5-8-15(18)16(19)10-12;/h3-8,10,14,17-19H,9H2,1-2H3;1H |
InChI Key |
IDOHRKTZLPSCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)NC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.